molecular formula C6H12ClNO B3055752 Hexanoyl chloride, 6-amino- CAS No. 66678-88-4

Hexanoyl chloride, 6-amino-

Cat. No.: B3055752
CAS No.: 66678-88-4
M. Wt: 149.62 g/mol
InChI Key: ZAVDMSFCUCGSDM-UHFFFAOYSA-N
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Description

Hexanoyl chloride, 6-amino- is an organic compound with the molecular formula C₆H₁₂ClNO. It is a derivative of hexanoyl chloride, where an amino group is attached to the sixth carbon atom. This compound is used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoyl chloride, 6-amino- can be synthesized through the reaction of hexanoyl chloride with ammonia or an amine. The reaction typically involves the nucleophilic substitution of the chlorine atom by the amino group. The reaction conditions often include the use of a solvent such as ethanol and may require heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, hexanoyl chloride, 6-amino- is produced by reacting hexanoyl chloride with a concentrated solution of ammonia or an amine in a controlled environment. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hexanoyl chloride, 6-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexanoyl chloride, 6-amino- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce the hexanoyl group into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoyl chloride, 6-amino- involves nucleophilic substitution reactions. The amino group acts as a nucleophile, attacking the carbonyl carbon of the hexanoyl chloride, leading to the formation of an amide bond. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    Hexanoyl chloride: A six-carbon acyl chloride without the amino group.

    Butyryl chloride: A four-carbon acyl chloride.

    Valeroyl chloride: A five-carbon acyl chloride.

    Heptanoyl chloride: A seven-carbon acyl chloride.

Uniqueness: Hexanoyl chloride, 6-amino- is unique due to the presence of the amino group, which imparts different reactivity and properties compared to other acyl chlorides. This makes it particularly useful in the synthesis of amides and other nitrogen-containing compounds .

Properties

IUPAC Name

6-aminohexanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-6(9)4-2-1-3-5-8/h1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVDMSFCUCGSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573236
Record name 6-Aminohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66678-88-4
Record name 6-Aminohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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